Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate is a complex organic compound characterized by its unique tetracyclic structure. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities . The structure of this compound includes a nitrogen atom integrated into a tetracyclic framework, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several synthetic routes, including:
Cycloaddition Reactions: One common method involves the cycloaddition of 5-amino-4,5-dihydro-4-methyleneisoxazoles with cyclopentadienones.
Desymmetrization Processes: Starting from achiral tropinone derivatives, desymmetrization processes can be employed to achieve the desired stereochemical configuration.
Analyse Chemischer Reaktionen
Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate has several scientific research applications:
Biology: The compound’s structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate involves its interaction with specific molecular targets and pathways. As a tropane alkaloid derivative, it likely interacts with neurotransmitter receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications .
Vergleich Mit ähnlichen Verbindungen
Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate can be compared with other similar compounds, such as:
8-azabicyclo[3.2.1]octane derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Tetracyclo[4.3.0.02,4.03,7]nonane hydrocarbons: These compounds are synthesized through cyclocodimerization reactions and have unique properties due to their tetracyclic structure.
Oxaazatetracyclo[5.5.0.03,10.05,8]dodecanes: These compounds are known for their energetic properties and are used in the development of explosives.
The uniqueness of this compound lies in its specific structural configuration and the presence of a carboxylate group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13NO2 |
---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)11-3-6-4-2-5-7(6)8(5)9(4)11/h4-9H,2-3H2,1H3 |
InChI-Schlüssel |
HLXUIDJAJUXTMQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1CC2C3C1C4C2C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.